

Solubility of 1,1,2-Trichlorotrifluoroethane in organic solvents.

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Compound of Interest

Compound Name: 1,1,2-Trichlorotrifluoroethane

Cat. No.: B165192

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An In-Depth Technical Guide to the Solubility of **1,1,2-Trichlorotrifluoroethane** in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **1,1,2-Trichlorotrifluoroethane** (CAS: 76-13-1), commonly known as CFC-113 or Freon 113. Due to its chemical stability, low toxicity, and non-flammable nature, CFC-113 was historically a solvent of choice for precision cleaning, refrigeration, and as a chemical intermediate.^[1] Understanding its solubility profile remains pertinent for historical context, environmental fate studies, and in niche research applications.

Solubility Profile of 1,1,2-Trichlorotrifluoroethane

1,1,2-Trichlorotrifluoroethane is a non-polar molecule, a characteristic that dictates its solubility behavior. Following the principle of "like dissolves like," it exhibits high solubility in or is completely miscible with a wide range of non-polar and weakly polar organic solvents.^[2] Conversely, it has very low solubility in highly polar solvents such as water. Fully halogenated chlorofluorocarbons like CFC-113 are generally characterized by low water solubility and miscibility with many organic solvents.^[3]

Quantitative Solubility Data

While extensive quantitative data for the solubility of CFC-113 in various organic solvents is not prevalent in publicly available literature, its miscibility with several common solvents is well-documented. Miscibility refers to solubility in all proportions, representing the highest possible degree of solubility. For context, its limited solubility in water is well-quantified.

Solvent Class	Solvent	Formula	Solubility	Temperature (°C)
Alcohols	Ethanol	C ₂ H ₅ OH	Miscible[4], Soluble[5][6][7]	Not Specified
Ethers	Diethyl Ether	(C ₂ H ₅) ₂ O	Miscible[4][6], Soluble[5][7]	Not Specified
Halogenated Alkanes	Chloroform	CHCl ₃	Miscible[4], Soluble[7]	Not Specified
Aromatics	Benzene	C ₆ H ₆	Miscible[6], Soluble[5]	Not Specified
Aqueous	Water	H ₂ O	0.017% (w/w)[8]	25
170 mg/L[5][9]		25		
0.02 g/100mL[6]		20		

Experimental Protocol for Solubility Determination

The determination of the precise solubility of a volatile liquid like CFC-113 in an organic solvent requires a robust experimental methodology. The most common and reliable approach is the static equilibrium or "shake-flask" method, followed by quantitative analysis of the saturated solution.[10][11] Given the volatile nature of CFC-113, Gas Chromatography (GC) is the recommended analytical technique for accurate quantification.[12][13][14]

Detailed Methodology

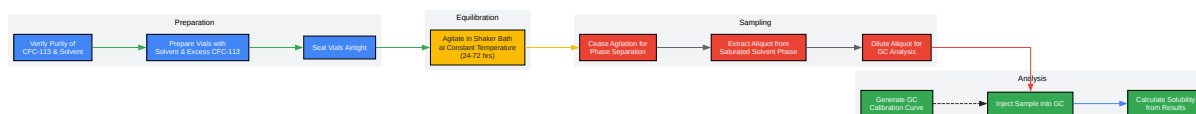
- Materials and Purity:
 - Source high-purity (>99.5%) **1,1,2-Trichlorotrifluoroethane** and the desired organic solvent.

- The purity of both solute and solvent must be verified, typically via GC analysis, as impurities can significantly affect solubility measurements.[11]
- Preparation of Solvent Mixtures:
 - In a series of sealed, temperature-resistant glass vials, add a precise volume of the organic solvent.
 - Add an excess amount of CFC-113 to each vial. The presence of a distinct, undissolved phase of CFC-113 is necessary to ensure that the solvent becomes fully saturated.[10]
 - Seal the vials immediately with airtight caps (e.g., PTFE-lined septa) to prevent the loss of the volatile components.
- Equilibration:
 - Place the sealed vials in a thermostatically controlled shaker bath set to the desired experimental temperature (e.g., 25 °C). The temperature must be maintained with high precision (e.g., ± 0.1 °C).[15]
 - Agitate the vials for a sufficient period to ensure that thermodynamic equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent system.[11] It is recommended to determine the required equilibration time by taking measurements at different time points (e.g., 24, 48, 72 hours) until the measured concentration remains constant.[15]
- Phase Separation and Sampling:
 - After equilibration, cease agitation and allow the vials to rest in the temperature bath for several hours (e.g., 12-24 hours) to ensure complete separation of the saturated solvent phase from the excess CFC-113.
 - Carefully extract an aliquot from the upper, saturated solvent phase using a gastight syringe. It is critical to avoid disturbing the lower, undissolved CFC-113 layer.
 - Immediately transfer the aliquot into a known volume of a suitable diluent in a sealed GC vial for analysis. This step must be performed quickly to minimize evaporative losses.

- Quantitative Analysis via Gas Chromatography (GC):
 - Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is suitable. An MS detector provides higher selectivity and definitive identification.[13]
 - Calibration: Prepare a series of calibration standards by dissolving known masses of CFC-113 in the diluent solvent. Run these standards to generate a calibration curve of detector response versus concentration.
 - Sample Analysis: Inject the diluted sample aliquot into the GC. The concentration of CFC-113 in the sample is determined by comparing its peak area to the calibration curve.
 - Calculation: The solubility is calculated from the measured concentration in the diluted aliquot, accounting for the dilution factor. The final result is typically expressed in units of g/100mL or mol/L.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of CFC-113.



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Caption: Experimental workflow for determining the solubility of CFC-113.

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